REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:16]=[C:15]([O:17][CH2:18][CH3:19])[C:14]([O:20][CH2:21][CH3:22])=[CH:13][C:5]=1[C:6](/[CH:8]=[CH:9]/[C:10]([OH:12])=[O:11])=[O:7])[CH3:2]>[Pd].CO>[CH2:1]([O:3][C:4]1[CH:16]=[C:15]([O:17][CH2:18][CH3:19])[C:14]([O:20][CH2:21][CH3:22])=[CH:13][C:5]=1[C:6]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:7])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C(=O)/C=C/C(=O)O)C=C(C(=C1)OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from aqueous ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C(=O)CCC(=O)O)C=C(C(=C1)OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |